molecular formula C16H30 B13955998 1,1-Dicyclohexylbutane CAS No. 54890-00-5

1,1-Dicyclohexylbutane

Cat. No.: B13955998
CAS No.: 54890-00-5
M. Wt: 222.41 g/mol
InChI Key: HYUXMTCTXARFET-UHFFFAOYSA-N
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Description

1,1-Dicyclohexylbutane (CAS 54890-00-5) is a branched hydrocarbon with the molecular formula C₁₆H₃₀ and a molecular weight of 222.41 g/mol . It consists of two cyclohexyl groups attached to the first carbon of a butane backbone. This structural configuration imparts unique physicochemical properties, such as low polarity and high hydrophobicity, typical of alicyclic hydrocarbons.

Properties

CAS No.

54890-00-5

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

1-cyclohexylbutylcyclohexane

InChI

InChI=1S/C16H30/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h14-16H,2-13H2,1H3

InChI Key

HYUXMTCTXARFET-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylbutane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with butyl chloride in the presence of a strong acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 1,1-Dicyclohexylbutane often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dicyclohexylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Chlorine, bromine.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,1-Dicyclohexylbutane involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Isomers

Structural isomers of 1,1-dicyclohexylbutane differ in the position of cyclohexyl groups on the butane chain. Key isomers include:

1,2-Dicyclohexylbutane (CAS 54890-01-6)

  • Structure : Cyclohexyl groups on carbons 1 and 2 of butane.
  • Properties: Shares the molecular formula C₁₆H₃₀ and molecular weight 222.41 g/mol with 1,1-dicyclohexylbutane. Notably, its water solubility (log₁₀ws = -5.58) matches that of 1,1-dicyclohexylbutane, suggesting similar hydrophobic behavior . Boiling point data are unavailable.

1,3-Dicyclohexylbutane (CAS 41851-35-8)

  • Structure : Cyclohexyl groups on carbons 1 and 3 of a propane-derived chain (IUPAC name: 1,1'-(1-methyl-1,3-propanediyl)biscyclohexane).
  • Properties : Boiling point reported as 576.34 K (303.19°C), higher than typical alkanes due to increased molecular symmetry and packing efficiency .

2,2-Dicyclohexylbutane (CAS 54890-02-7)

  • Structure : Branched isomer with cyclohexyl groups on carbon 2.
Table 1: Comparative Data for Dicyclohexylbutane Isomers
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (K) log₁₀ws*
1,1-Dicyclohexylbutane 54890-00-5 C₁₆H₃₀ 222.41 Not reported -5.58
1,2-Dicyclohexylbutane 54890-01-6 C₁₆H₃₀ 222.41 Not reported -5.58
1,3-Dicyclohexylbutane 41851-35-8 C₁₆H₃₀ 222.41 576.34 N/A
2,2-Dicyclohexylbutane 54890-02-7 C₁₆H₃₀ 222.41 Not reported -5.58

Comparison with Derivatives and Analogous Hydrocarbons

Ethyl Dicyclohexylbutane (CAS 1107645-95-3)

  • Structure : Features ethyl and butyl substituents on a bicyclohexyl backbone (C₁₈H₃₄).
  • Experimental data, however, are lacking .

Cyclohexane Dicarboxylates (e.g., Diethyl Cyclohexane-1,1-dicarboxylate)

  • Structure : Ester derivatives with polar functional groups.
  • Properties : Increased polarity due to ester moieties, leading to higher solubility in polar solvents compared to purely aliphatic dicyclohexylbutanes .

Research Findings and Implications

  • Structural Effects :
    • Branching vs. Linear Chains : 1,1-Dicyclohexylbutane’s branched structure likely reduces boiling points compared to linear analogs, but this is unconfirmed due to data gaps.
    • Symmetry : 1,3-Dicyclohexylbutane’s higher boiling point (576.34 K) may arise from efficient molecular packing .
  • Hydrophobicity : Uniform log₁₀ws values (-5.58) across isomers suggest similar water solubility, likely due to comparable hydrocarbon content .
  • Derivatives : Ethyl dicyclohexylbutane’s larger size implies applications in lubricants or polymer additives, though further studies are needed .

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